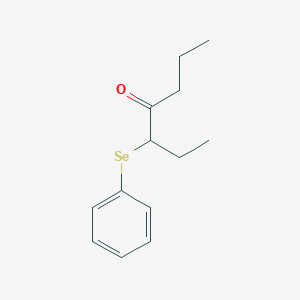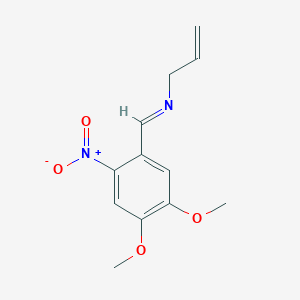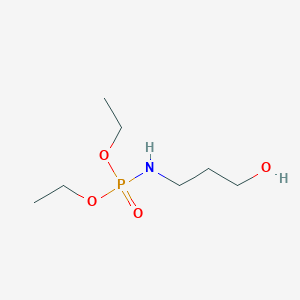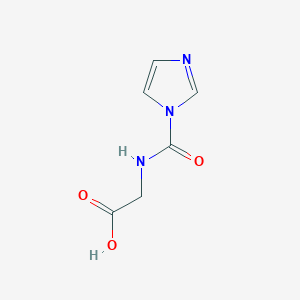![molecular formula C11H16N2 B14615497 5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole CAS No. 59106-05-7](/img/structure/B14615497.png)
5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole: is a compound that features a bicyclic structure fused with an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole typically involves the following steps:
Diels-Alder Reaction: This reaction is used to form the bicyclo[2.2.2]octane core.
C-Allylation: This step introduces an allyl group to the bicyclic structure.
Ring-Closing Metathesis (RCM): This step is used to close the ring and form the bicyclo[2.2.2]octane structure.
Imidazole Formation: The final step involves the formation of the imidazole ring through cyclization reactions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, under atmospheric pressure.
Substitution: Sodium hydride, alkyl halides, under anhydrous conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids depending on the degree of oxidation.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes such as topoisomerase II, which is involved in DNA replication.
Medicine:
Antiviral Agents: Research has shown that derivatives of this compound can inhibit viral proteases, making it a potential candidate for antiviral drugs.
Industry:
Mécanisme D'action
The mechanism of action of 5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing their normal function.
Viral Protease Inhibition: It acts as a prodrug, which upon activation, inhibits viral reproduction by being falsely inserted into the newly forming RNA molecule synthesized by the RNA-directed RNA polymerase.
Comparaison Avec Des Composés Similaires
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different functional groups.
2-Oxabicyclo[2.2.2]octane: A bicyclic compound used as a bioisostere of the phenyl ring.
Uniqueness:
Propriétés
Numéro CAS |
59106-05-7 |
|---|---|
Formule moléculaire |
C11H16N2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
5-(2-bicyclo[2.2.2]octanyl)-1H-imidazole |
InChI |
InChI=1S/C11H16N2/c1-3-9-4-2-8(1)5-10(9)11-6-12-7-13-11/h6-10H,1-5H2,(H,12,13) |
Clé InChI |
DMGQFDXQHBHLMF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1CC2C3=CN=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)
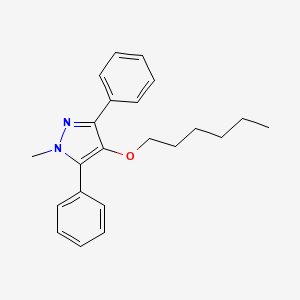
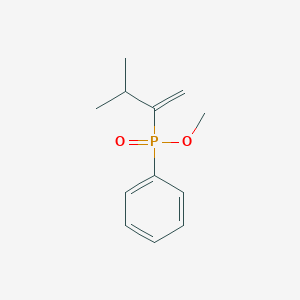
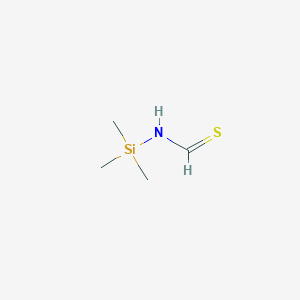
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615460.png)
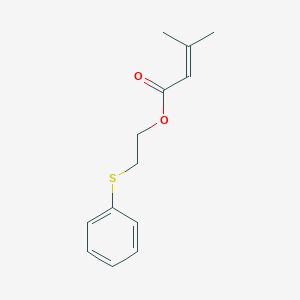
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
